![molecular formula C17H15N3OS B2481639 (E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide CAS No. 865659-27-4](/img/structure/B2481639.png)
(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene is a polycyclic aromatic hydrocarbon (PAH) that consists of two fused benzene rings . It is a white, volatile solid that is well-known as the main ingredient in traditional mothballs . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many types of organic compounds, including aldehydes, ketones, carboxylic acids, esters, and amides .
Molecular Structure Analysis
Naphthalene’s structure consists of a fused pair of benzene rings, making it planar . The carbonyl group has a polar double bond, which often makes these compounds reactive .Chemical Reactions Analysis
Naphthalene can undergo various reactions, including oxidation, reduction, and electrophilic aromatic substitution . Carbonyl compounds can participate in numerous reactions, including nucleophilic additions .Physical And Chemical Properties Analysis
Naphthalene is a volatile solid with a strong odor of mothballs . Its physical properties include a melting point of 80.26 °C and a boiling point of 217.97 °C . The properties of the specific compound would depend on the other components of the molecule.Scientific Research Applications
Synthesis and Structural Analysis
- Research by Aleksandrov et al. (2018) focused on the synthesis and reactivity of naphtho-fused 1,3-thiazoles, demonstrating the formation of these compounds through condensation and oxidation reactions. These reactions are crucial for creating structures related to "(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide" (Aleksandrov, El’chaninov, & Stepanov, 2018).
Biological Activities and Potential Applications 2. Bhat et al. (2012) discovered analogs of N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide that inhibit Mycobacterium tuberculosis methionine aminopeptidases. These findings suggest potential therapeutic applications in treating tuberculosis (Bhat, Olaleye, Meyer, Shi, Zhang, & Liu, 2012).
Yuan et al. (2014) synthesized compounds containing pyrazole, thiazole, and naphthalene rings with demonstrated antitumor activities. The compound "2-(3-(3,4-dimethylphenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one" showed potent inhibitory activity, indicating the potential of similar compounds for cancer treatment (Yuan, Wang, Luo, Qiu, Wang, Zhang, Yang, Yin, Zhang, & Zhu, 2014).
Gomha and Badrey (2013) focused on synthesizing new thiazole and pyrimidine derivatives incorporating a naphthalene moiety. These compounds have potential applications in the development of new pharmaceuticals (Gomha & Badrey, 2013).
Drug Design and Development 5. Research by Berardi et al. (2005) involved the synthesis of naphthalene derivatives and their evaluation as sigma(1) receptor ligands. These findings are significant for drug development, especially in tumor research and therapy (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-20(2)11-19-17-18-10-15(22-17)16(21)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHSPQVELDNNDN-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.